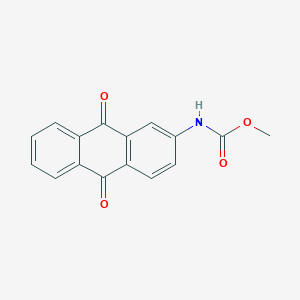
methyl N-(9,10-dioxoanthracen-2-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl N-(9,10-dioxoanthracen-2-yl)carbamate is an organic compound with the molecular formula C16H11NO4. It is a derivative of anthraquinone, a class of compounds known for their diverse applications in dyes, pigments, and pharmaceuticals. The compound features a carbamate group attached to the anthraquinone core, which imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-(9,10-dioxoanthracen-2-yl)carbamate typically involves the reaction of 9,10-anthraquinone with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 9,10-anthraquinone and methyl isocyanate.
Reaction Conditions: The reaction is conducted in an inert atmosphere, often under nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 50-60°C.
Catalysts and Solvents: Common solvents include dichloromethane or toluene. Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors with precise temperature and pressure control.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain high-purity this compound.
化学反応の分析
Types of Reactions
Methyl N-(9,10-dioxoanthracen-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Nucleophiles such as amines or thiols can react with the carbamate group under mild conditions.
Major Products
The major products formed from these reactions include various anthraquinone derivatives, which can be further functionalized for specific applications.
科学的研究の応用
Methyl N-(9,10-dioxoanthracen-2-yl)carbamate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in organic transformations.
Biology: The compound exhibits biological activity and is studied for its potential use in drug development, particularly in anticancer and antimicrobial research.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the production of dyes and pigments due to its stable chromophore.
作用機序
The mechanism of action of methyl N-(9,10-dioxoanthracen-2-yl)carbamate involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits specific enzymes involved in cellular metabolism, contributing to its biological activity.
類似化合物との比較
Similar Compounds
- N-(9,10-dioxoanthracen-1-yl)-2-methylbenzamide
- N-(9,10-dioxoanthracen-1-yl)-2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
- N-(9,10-dioxoanthracen-2-yl)-4-methylbenzamide
Uniqueness
Methyl N-(9,10-dioxoanthracen-2-yl)carbamate is unique due to its specific carbamate group, which imparts distinct chemical reactivity and biological activity compared to other anthraquinone derivatives. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research.
特性
CAS番号 |
6937-79-7 |
|---|---|
分子式 |
C16H11NO4 |
分子量 |
281.26 g/mol |
IUPAC名 |
methyl N-(9,10-dioxoanthracen-2-yl)carbamate |
InChI |
InChI=1S/C16H11NO4/c1-21-16(20)17-9-6-7-12-13(8-9)15(19)11-5-3-2-4-10(11)14(12)18/h2-8H,1H3,(H,17,20) |
InChIキー |
CESNWXSYWZEOEI-UHFFFAOYSA-N |
正規SMILES |
COC(=O)NC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



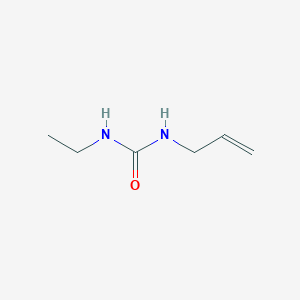
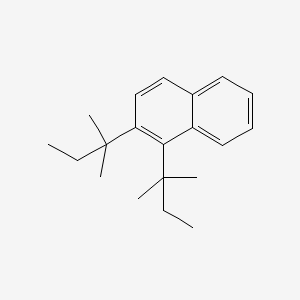
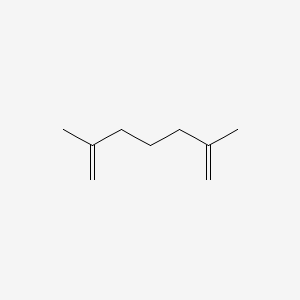

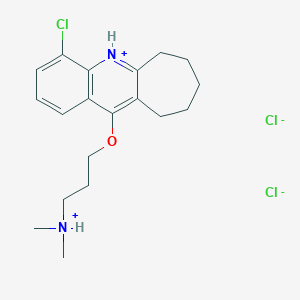
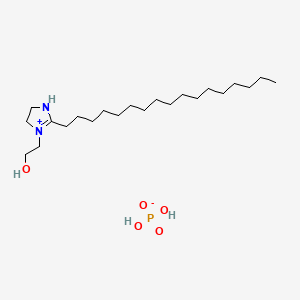
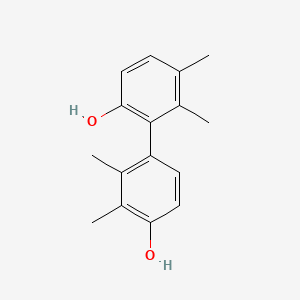
![Benzenesulfonic acid, 4-[(4-amino-5-methoxy-2-methylphenyl)azo]-, monohydrochloride](/img/structure/B13762956.png)
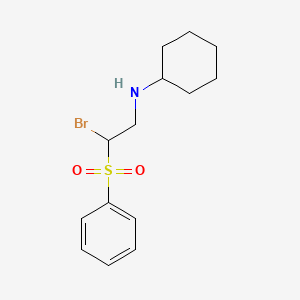
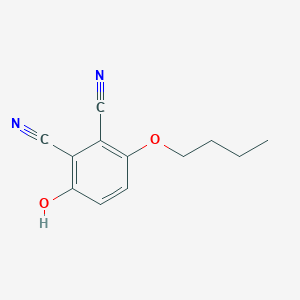

![Dibenzo[a,o]perylene-7,16-dione](/img/structure/B13762974.png)

